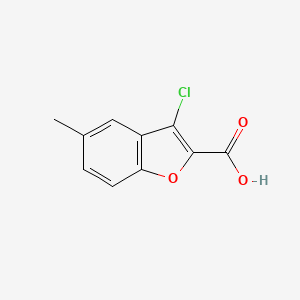![molecular formula C8H12IN3 B13172565 N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a compound that features a cyclopropane ring attached to a pyrazole moiety, which is further substituted with an iodine atom and a methyl group
Vorbereitungsmethoden
The synthesis of N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.
Methylation: The iodinated pyrazole is methylated using methyl iodide in the presence of a base.
Cyclopropanation: The final step involves the reaction of the methylated pyrazole with cyclopropanamine under suitable conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Addition: The cyclopropane ring can undergo ring-opening reactions in the presence of acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine can be compared with other similar compounds such as:
N-[(3-Bromo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar structure but with a bromine atom instead of iodine.
N-[(3-Chloro-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar structure but with a chlorine atom instead of iodine.
N-[(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C8H12IN3 |
|---|---|
Molekulargewicht |
277.11 g/mol |
IUPAC-Name |
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H12IN3/c1-12-5-6(8(9)11-12)4-10-7-2-3-7/h5,7,10H,2-4H2,1H3 |
InChI-Schlüssel |
WYQQBELQMJHQPM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)I)CNC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


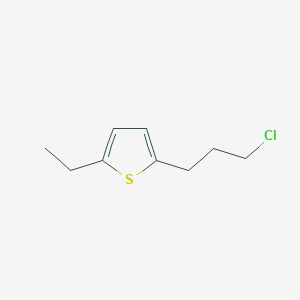
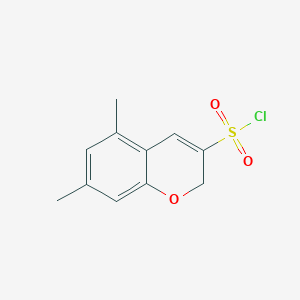
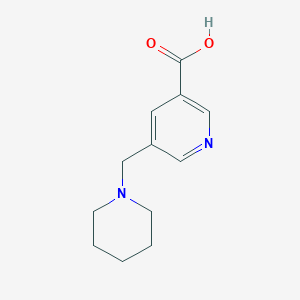
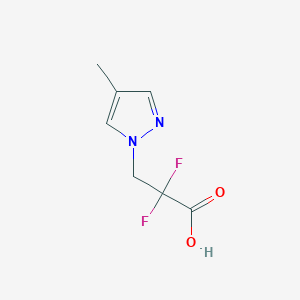
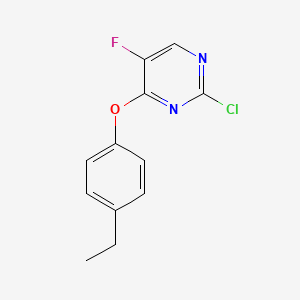
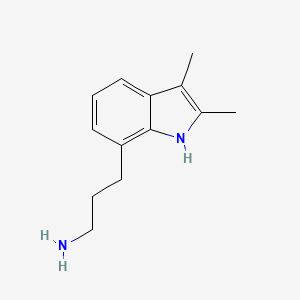
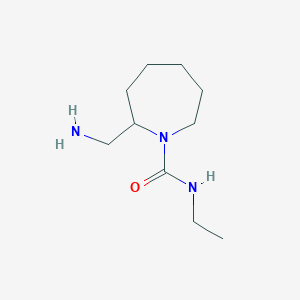
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)
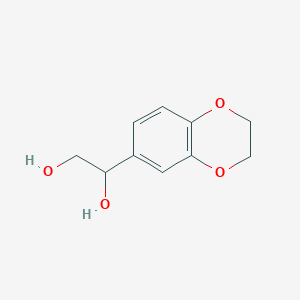

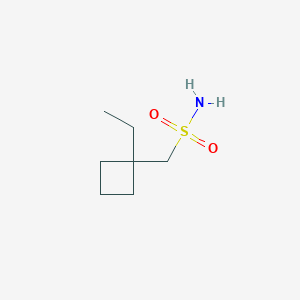
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
